![molecular formula C16H22N2O3 B468340 Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate CAS No. 544438-17-7](/img/structure/B468340.png)
Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate is an organic compound with the molecular formula C16H22N2O3. It is a benzoate derivative, characterized by the presence of an ethyl ester group and a cyclohexylcarbamoyl amino group attached to the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Aplicaciones Científicas De Investigación
Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is utilized in the development of specialty chemicals and materials.
Safety and Hazards
The safety information available indicates that Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with cyclohexyl isocyanate, followed by esterification with ethanol. The reaction conditions generally include:
Reaction of 4-aminobenzoic acid with cyclohexyl isocyanate: This step is carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction is typically catalyzed by a base such as triethylamine.
Esterification: The intermediate product is then esterified with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is conducted under reflux conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbamoyl group, to form amines.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride, often in an inert solvent such as tetrahydrofuran.
Substitution: Electrophilic substitution reactions may involve reagents such as bromine or nitric acid, under controlled temperature conditions.
Major Products Formed
Hydrolysis: 4-[(cyclohexylcarbamoyl)amino]benzoic acid.
Reduction: Ethyl 4-[(cyclohexylamino)amino]benzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Mecanismo De Acción
The mechanism of action of Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylcarbamoyl group can form hydrogen bonds with active sites, while the benzene ring provides hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate can be compared with similar compounds such as:
Ethyl 4-aminobenzoate: Lacks the cyclohexylcarbamoyl group, resulting in different biological activity.
Cyclohexylcarbamic acid 4-aminobenzoic acid ester: Similar structure but different ester group, affecting its reactivity and applications.
4-[(Cyclohexylcarbamoyl)amino]benzoic acid: Lacks the ethyl ester group, leading to different solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
IUPAC Name |
ethyl 4-(cyclohexylcarbamoylamino)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-2-21-15(19)12-8-10-14(11-9-12)18-16(20)17-13-6-4-3-5-7-13/h8-11,13H,2-7H2,1H3,(H2,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTJNTGJMIGJIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-ethylphenyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B468285.png)
![N-(1,3-benzodioxol-5-yl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B468292.png)
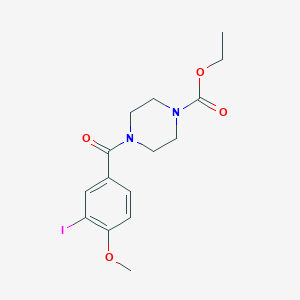
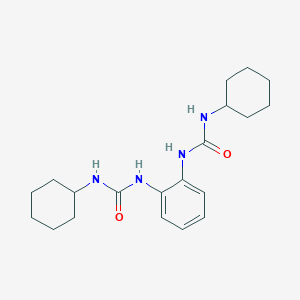
![4-{[(acetylamino)carbothioyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B468372.png)
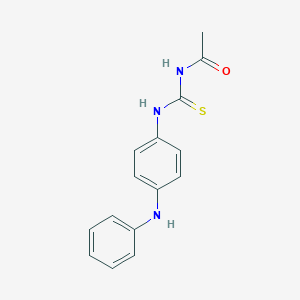
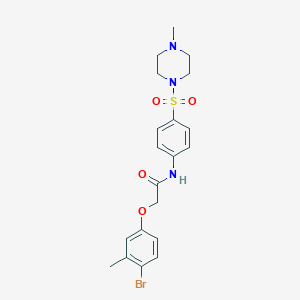
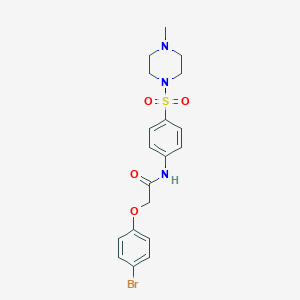
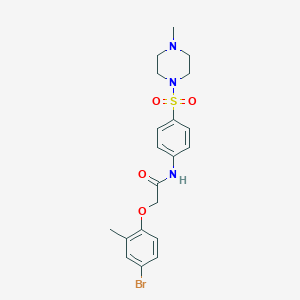
![2-methoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B468434.png)
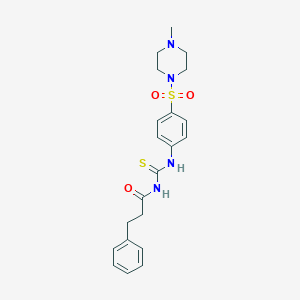
![(2E)-3-(4-fluorophenyl)-N-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}carbamothioyl)prop-2-enamide](/img/structure/B468450.png)
![N-[3-(2-methoxyphenyl)acryloyl]-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea](/img/structure/B468463.png)
![1-(3-CHLOROPHENYL)-3-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}UREA](/img/structure/B468473.png)
